molecular formula C15H21ClN2O3 B13979247 tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate

Cat. No.: B13979247
M. Wt: 312.79 g/mol
InChI Key: FMCLDZORAMKJCM-UHFFFAOYSA-N
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Description

tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C15H21ClN2O3. It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in medicinal chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 6-chloropyridin-3-ylmethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrrolidine ring .

Scientific Research Applications

tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 3-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-7-6-12(9-18)20-10-11-4-5-13(16)17-8-11/h4-5,8,12H,6-7,9-10H2,1-3H3

InChI Key

FMCLDZORAMKJCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(C=C2)Cl

Origin of Product

United States

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